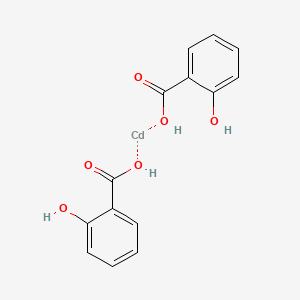
Salicylsaures Cadmium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Salicylsaures Cadmium can be synthesized through the reaction of cadmium salts, such as cadmium chloride or cadmium nitrate, with salicylic acid in an aqueous solution. The reaction typically involves dissolving cadmium salts in water and then adding salicylic acid to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of cadmium salicylate precipitate, which can be filtered and dried.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of mechanochemical synthesis, where cadmium acetate and sodium salicylate are milled together to produce the compound. This method is advantageous due to its simplicity, cost-effectiveness, and reduced environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions: Salicylsaures Cadmium undergoes various chemical reactions, including:
Oxidation: Cadmium in the compound can be oxidized to form cadmium oxide.
Reduction: The compound can be reduced under specific conditions to yield elemental cadmium.
Substitution: this compound can participate in substitution reactions where the salicylate ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Oxygen or oxidizing agents like hydrogen peroxide can be used.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are commonly employed.
Substitution: Various ligands, including halides and other organic acids, can be used in substitution reactions.
Major Products Formed:
Oxidation: Cadmium oxide (CdO)
Reduction: Elemental cadmium (Cd)
Substitution: Cadmium halides or other cadmium-organic compounds.
Applications De Recherche Scientifique
Salicylsaures Cadmium has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other cadmium-based compounds and materials.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of cadmium-based pigments and coatings.
Mécanisme D'action
The mechanism by which Salicylsaures Cadmium exerts its effects involves several molecular targets and pathways:
Cadmium Uptake and Transport: The compound affects the uptake and transport of cadmium in plants, reducing its toxicity by promoting the retention of cadmium in roots and mitigating oxidative stress.
Antioxidant Defense: Salicylic acid in the compound enhances the antioxidant defense system in plants, reducing the damage caused by reactive oxygen species.
Comparaison Avec Des Composés Similaires
Salicylsaures Cadmium can be compared with other cadmium-organic compounds, such as:
Cadmium Acetate: Used in similar applications but lacks the antioxidant properties of salicylic acid.
Cadmium Nitrate: Another cadmium salt with different solubility and reactivity characteristics.
Cadmium Chloride: Commonly used in laboratory settings but more toxic compared to cadmium salicylate.
Uniqueness: this compound is unique due to the presence of salicylic acid, which imparts additional properties such as enhanced antioxidant defense and reduced cadmium toxicity in biological systems .
Propriétés
Formule moléculaire |
C14H12CdO6 |
|---|---|
Poids moléculaire |
388.65 g/mol |
Nom IUPAC |
cadmium;2-hydroxybenzoic acid |
InChI |
InChI=1S/2C7H6O3.Cd/c2*8-6-4-2-1-3-5(6)7(9)10;/h2*1-4,8H,(H,9,10); |
Clé InChI |
CLBCOYYHHYIGQN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)O.C1=CC=C(C(=C1)C(=O)O)O.[Cd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



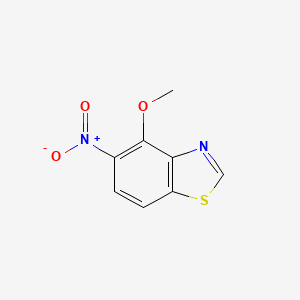
![2-Methyl-3-(propan-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyrazine](/img/structure/B13816213.png)
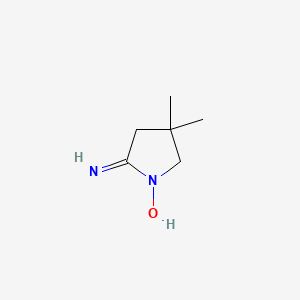
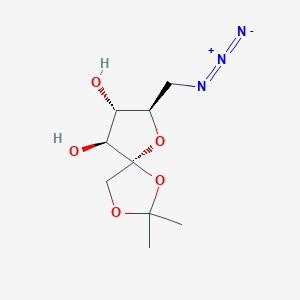
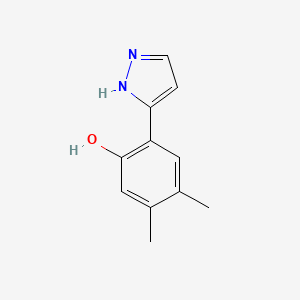
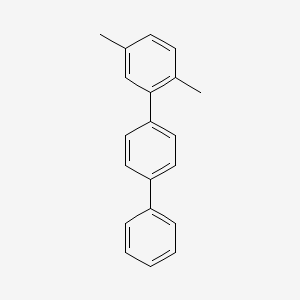
![1,3-Bis[Acryloxymethyl)phenethyl]tetramethyldisiloxane](/img/structure/B13816230.png)
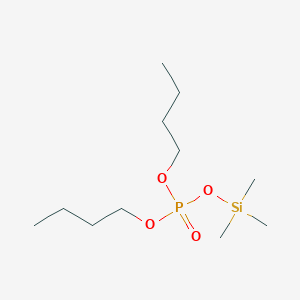
![Methyl 6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13816236.png)
![1-cyano-N-[(E)-thiophen-2-ylmethylideneamino]formamide](/img/structure/B13816259.png)
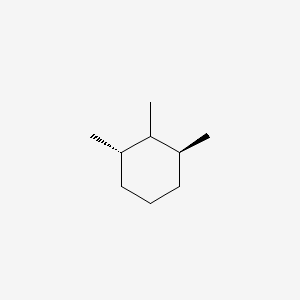
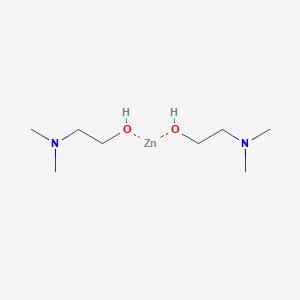
![Methyl 7-(1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylate](/img/structure/B13816281.png)
